N-benzyl 3-phenylbenzamide

Catalog No.
S8805207
CAS No.
M.F
C20H17NO
M. Wt
287.4 g/mol
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl 3-phenylbenzamide

Product Name

N-benzyl 3-phenylbenzamide

IUPAC Name

N-benzyl-3-phenylbenzamide

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

InChI

InChI=1S/C20H17NO/c22-20(21-15-16-8-3-1-4-9-16)19-13-7-12-18(14-19)17-10-5-2-6-11-17/h1-14H,15H2,(H,21,22)

InChI Key

GWMYZHUJHAONTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC(=C2)C3=CC=CC=C3

N-benzyl 3-phenylbenzamide is a compound characterized by its structural formula, which features a benzamide backbone with a benzyl group and a phenyl group attached to the nitrogen and carbon atoms, respectively. This compound belongs to the broader class of N-arylbenzamides, which are known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula of N-benzyl 3-phenylbenzamide is C16H17NC_{16}H_{17}N, indicating it contains 16 carbon atoms, 17 hydrogen atoms, and one nitrogen atom.

Typical of amides and aromatic compounds. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The nitrogen atom can be targeted for substitution by nucleophiles.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Reduction Reactions: The amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

These reactions are essential for modifying the compound to enhance its biological activity or alter its properties for specific applications.

N-benzyl 3-phenylbenzamide has been studied for its biological activities, particularly in the context of antiviral properties. Research indicates that derivatives of N-phenylbenzamide, including N-benzyl 3-phenylbenzamide, exhibit significant antiviral activity against Hepatitis C Virus (HCV) due to specific structural features that enhance their interaction with viral targets . The presence of lipophilic substituents on the aromatic rings is crucial for increasing biological efficacy while minimizing cytotoxicity associated with amino groups .

The synthesis of N-benzyl 3-phenylbenzamide can be achieved through several methods:

  • Direct Amidation: This method involves reacting benzoyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions to facilitate the formation of the amide bond .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and improve yields. This method often involves heating a mixture of benzoic acid and benzylamine under controlled conditions .
  • Palladium-Catalyzed Reactions: Advanced synthetic routes have employed palladium catalysts to facilitate coupling reactions that yield N-benzyl 3-phenylbenzamide from simpler precursors .

N-benzyl 3-phenylbenzamide finds applications in various fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new antiviral agents and other pharmaceuticals due to its promising biological activity.
  • Material Science: Compounds like N-benzyl 3-phenylbenzamide are explored for their potential use in polymer chemistry and as intermediates in organic synthesis.

Interaction studies involving N-benzyl 3-phenylbenzamide have focused on its binding affinity with various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how well the compound binds to specific viral proteins or receptors.
  • In Vitro Assays: To evaluate the compound's efficacy against viral infections or other biological processes.

Such studies are crucial for understanding the mechanisms underlying its biological activity and for guiding further drug development efforts.

Several compounds share structural similarities with N-benzyl 3-phenylbenzamide, including:

Compound NameStructure FeaturesUnique Aspects
N-phenylbenzamideContains a phenyl group on nitrogenWell-studied for broad biological activities
N-benzylanilineBenzene ring attached to nitrogenPrimarily used in dye synthesis
N-(4-methoxyphenyl)benzamideContains a methoxy groupEnhanced solubility and bioactivity
N-benzoyl-N'-methylureaUrea functional groupKnown for unique anti-cancer properties

N-benzyl 3-phenylbenzamide is unique due to its combination of benzene rings that enhance lipophilicity, potentially increasing its bioavailability compared to other similar compounds. Its distinct structure allows it to interact effectively with specific biological targets, making it a valuable candidate in drug discovery efforts.

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

287.131014166 g/mol

Monoisotopic Mass

287.131014166 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-21-2023

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